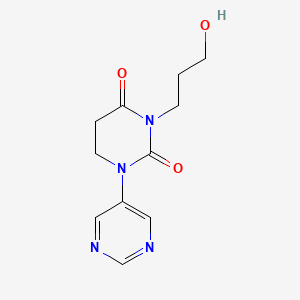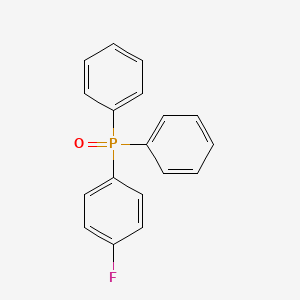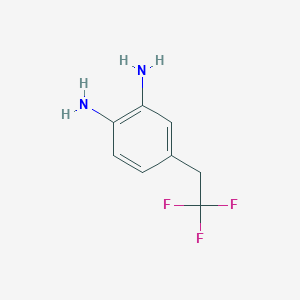![molecular formula C34H23N4NaO6S2 B13112654 Sodium 7-phenyl-5,9-bis(phenylamino)-4,10-disulphonatobenzo[a]phenazinium CAS No. 6378-88-7](/img/structure/B13112654.png)
Sodium 7-phenyl-5,9-bis(phenylamino)-4,10-disulphonatobenzo[a]phenazinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acid Blue 59, also known as 1,4-Bis(ethylamino)-9,10-anthraquinone, is a synthetic dye belonging to the anthraquinone class. It is widely used in various industries due to its vibrant blue color and stability. This compound is soluble in water and has a maximum absorption wavelength (λmax) of 595 nm .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acid Blue 59 involves the condensation of 1,4-diaminoanthraquinone with ethylamine. The reaction typically occurs in the presence of a catalyst and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{1,4-diaminoanthraquinone} + 2 \text{ethylamine} \rightarrow \text{Acid Blue 59} ]
Industrial Production Methods
Industrial production of Acid Blue 59 involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the following steps:
Oxidation: The leuco form of the dye is oxidized using an oxidizing agent such as manganese dioxide in an aqueous solution.
Neutralization: The oxidized solution is neutralized using sodium carbonate to form a suspension.
Filtration: The suspension is filtered to remove any solid impurities.
Concentration and Drying: The filtered solution is concentrated and dried to obtain the final dye product.
Analyse Chemischer Reaktionen
Types of Reactions
Acid Blue 59 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different metabolites.
Reduction: It can be reduced under specific conditions, leading to the cleavage of the azo bond.
Substitution: The dye can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, persulfate.
Reducing Agents: Sodium dithionite, zero-valent iron nanoparticles.
Substitution Reagents: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions include various metabolites and degradation products, which can be analyzed using techniques such as high-performance liquid chromatography and Fourier-transform infrared spectroscopy .
Wissenschaftliche Forschungsanwendungen
Acid Blue 59 has numerous applications in scientific research, including:
Chemistry: Used as a dye in various chemical reactions and processes.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for its potential use in diagnostic assays and therapeutic applications.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and polyesters .
Wirkmechanismus
The mechanism of action of Acid Blue 59 involves its interaction with molecular targets such as enzymes and cellular structures. The dye can bind to specific sites on proteins and nucleic acids, leading to changes in their structure and function. This interaction can result in various biological effects, including inhibition of enzyme activity and alteration of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Solvent Blue 38
- Oil Blue N
- Brilliant Blue R
Comparison
Acid Blue 59 is unique due to its specific chemical structure, which provides it with distinct properties such as high stability and vibrant color. Compared to similar compounds, Acid Blue 59 has a higher dye content and better heat stability, making it more suitable for applications in high-temperature processes .
Eigenschaften
CAS-Nummer |
6378-88-7 |
|---|---|
Molekularformel |
C34H23N4NaO6S2 |
Molekulargewicht |
670.7 g/mol |
IUPAC-Name |
sodium;5,9-dianilino-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate |
InChI |
InChI=1S/C34H24N4O6S2.Na/c39-45(40,41)31-18-10-17-25-33(31)28(36-23-13-6-2-7-14-23)20-30-34(25)37-26-21-32(46(42,43)44)27(35-22-11-4-1-5-12-22)19-29(26)38(30)24-15-8-3-9-16-24;/h1-21H,(H3,35,36,39,40,41,42,43,44);/q;+1/p-1 |
InChI-Schlüssel |
RBYJOOWYRXEJAM-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=CC3=[N+](C4=CC(=C(C=C4N=C3C5=C2C(=CC=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6)C7=CC=CC=C7.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


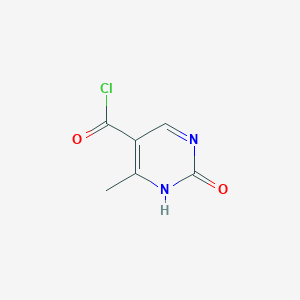
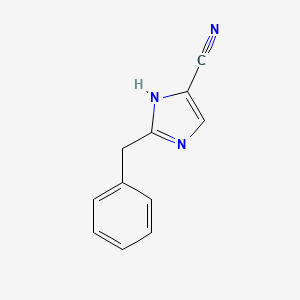
![8-Chloro-3-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13112604.png)



![2-Ethylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13112620.png)
![2-[4,7-Bis(carboxymethyl)-1,4,7-triazecan-1-yl]acetic acid;hydrochloride](/img/structure/B13112623.png)

